3-Phenylmethoxyazetidine-1-carbonyl chloride
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Overview
Description
3-Phenylmethoxyazetidine-1-carbonyl chloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.
Preparation Methods
The synthesis of 3-Phenylmethoxyazetidine-1-carbonyl chloride typically involves the reaction of 3-Phenylmethoxyazetidine with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the product. The general reaction scheme is as follows:
3-Phenylmethoxyazetidine+Thionyl chloride→3-Phenylmethoxyazetidine-1-carbonyl chloride+Sulfur dioxide+Hydrogen chloride
Chemical Reactions Analysis
3-Phenylmethoxyazetidine-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form 3-Phenylmethoxyazetidine-1-methanol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions .
Scientific Research Applications
3-Phenylmethoxyazetidine-1-carbonyl chloride has diverse applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Drug Development: The compound’s unique structure makes it a valuable building block for designing new drugs with potential therapeutic effects.
Organic Synthesis: It serves as a versatile intermediate for the synthesis of complex organic molecules, including polymers and heterocycles.
Mechanism of Action
The mechanism of action of 3-Phenylmethoxyazetidine-1-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent to introduce the azetidine moiety into target molecules .
Comparison with Similar Compounds
3-Phenylmethoxyazetidine-1-carbonyl chloride can be compared with other azetidine derivatives such as:
3-Methylazetidine-1-carbonyl chloride: Similar in structure but with a methyl group instead of a phenylmethoxy group.
3-Phenylazetidine-1-carbonyl chloride: Similar but lacks the methoxy group on the phenyl ring.
The presence of the phenylmethoxy group in this compound imparts unique reactivity and potential for forming more complex structures compared to its analogs .
Properties
IUPAC Name |
3-phenylmethoxyazetidine-1-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-11(14)13-6-10(7-13)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLHOXNREGKESU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)Cl)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2287298-09-1 |
Source
|
Record name | 3-(benzyloxy)azetidine-1-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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